molecular formula C30H28ClN5 B12204976 3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12204976
M. Wt: 494.0 g/mol
InChI Key: KDXCJYIZRNHFQH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of 3-(4-Chlorophenyl)-7-[4-(Diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-(4-benzhydrylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine . This nomenclature systematically describes its structure through the following components:

  • Core Bicyclic System : The parent heterocycle is pyrazolo[1,5-a]pyrimidine, a fused bicyclic system comprising a pyrazole ring (positions 1–5) and a pyrimidine ring (positions 5–10). The numbering follows IUPAC guidelines, with the pyrazole nitrogen atoms at positions 1 and 2 and the pyrimidine nitrogens at positions 7 and 9.
  • Substituents :
    • Position 3 : A 4-chlorophenyl group, denoting a benzene ring substituted with a chlorine atom at the para position.
    • Position 5 : A methyl group, providing steric and electronic modulation.
    • Position 7 : A 4-(diphenylmethyl)piperazinyl moiety, where a piperazine ring is substituted at its nitrogen atom with a benzhydryl (diphenylmethyl) group.

The structural representation (Figure 1) highlights these substituents and their spatial arrangement.

Table 1: Key Structural Features
Position Substituent Functional Role
3 4-Chlorophenyl Hydrophobicity/Electronic effects
5 Methyl Steric stabilization
7 4-(Diphenylmethyl)piperazinyl Conformational flexibility

Alternative Designations in Chemical Databases

This compound is cataloged under multiple identifiers across chemical databases, reflecting its synthetic and commercial relevance:

  • PubChem CID : 2038025
  • CAS Registry Number : 896079-87-1
  • Synonyms :
    • STK590339
    • AKOS002294620
    • Z431948858

These designations facilitate cross-referencing in research and regulatory contexts. For instance, the CAS number ensures unambiguous identification in chemical inventories, while PubChem CID links to extensive physicochemical and bioactivity data.

Molecular Formula and Weight Analysis

The molecular formula C₃₀H₂₈ClN₅ encapsulates the compound’s elemental composition:

  • Carbon (C) : 30 atoms
  • Hydrogen (H) : 28 atoms
  • Chlorine (Cl) : 1 atom
  • Nitrogen (N) : 5 atoms

The molecular weight is 494.0 g/mol , calculated as follows:
$$
\text{Weight} = (30 \times 12.01) + (28 \times 1.01) + (35.45) + (5 \times 14.01) = 494.0 \, \text{g/mol}
$$

Table 2: Elemental Composition
Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 30 12.01 360.30
H 28 1.01 28.28
Cl 1 35.45 35.45
N 5 14.01 70.05
Total 494.08

The high nitrogen content (14.2% by mass) and aromatic systems suggest significant potential for hydrogen bonding and π-π interactions, which are critical in drug-receptor binding.

Properties

Molecular Formula

C30H28ClN5

Molecular Weight

494.0 g/mol

IUPAC Name

7-(4-benzhydrylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C30H28ClN5/c1-22-20-28(36-30(33-22)27(21-32-36)23-12-14-26(31)15-13-23)34-16-18-35(19-17-34)29(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-15,20-21,29H,16-19H2,1H3

InChI Key

KDXCJYIZRNHFQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Cl

Origin of Product

United States

Preparation Methods

Core Pyrazolo[1,5-a]pyrimidine Synthesis

The pyrazolo[1,5-a]pyrimidine scaffold is assembled via cyclocondensation reactions. A widely adopted method begins with 5-amino-3-methylpyrazole reacting with diethyl malonate in the presence of sodium ethanolate, yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield) . Subsequent chlorination using phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine atoms, producing 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield) . The chlorine at position 7 exhibits higher reactivity due to electronic effects, enabling selective substitution with nucleophiles like piperazine derivatives .

Key Reaction Conditions :

  • Chlorination: POCl₃ reflux (105–110°C, 4–6 hours) .

  • Solvent: Anhydrous conditions (e.g., toluene or dichloromethane) .

Synthesis of 4-(Diphenylmethyl)piperazine

The 4-(diphenylmethyl)piperazine side chain is prepared through a two-step sequence. First, diphenylmethanol reacts with ethyl bromoacetate in the presence of sodium hydride to form a benzyl ether intermediate (76% yield) . This intermediate undergoes nucleophilic substitution with piperazine under basic conditions (e.g., potassium carbonate in dimethylformamide) to install the diphenylmethyl group . Alternative routes involve reductive amination of diphenylketone with piperazine using sodium triacetoxyborohydride (STAB) in dichloromethane (0°C to room temperature, 12–18 hours) .

Optimization Note :

  • Reductive amination achieves higher regioselectivity (>90%) compared to SN2 substitutions .

Coupling of Pyrazolo[1,5-a]pyrimidine and Piperazine

The chlorine at position 7 of the pyrazolo[1,5-a]pyrimidine core is displaced by 4-(diphenylmethyl)piperazine via nucleophilic aromatic substitution (SNAr). Reactions are conducted in polar aprotic solvents (e.g., DMF or acetonitrile) with potassium carbonate as a base (80–100°C, 12–24 hours) . The use of catalytic copper(I) iodide enhances reaction efficiency, yielding the substituted intermediate (70–85% yield) .

Critical Parameters :

  • Temperature: Higher temperatures (>100°C) risk decomposition of the diphenylmethyl group .

  • Solvent polarity: DMF improves solubility but may require post-reaction purification via column chromatography .

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl moiety at position 3 is introduced early in the synthesis. 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is synthesized by cyclizing 4-chlorophenylhydrazine with β-ketoester derivatives under acidic conditions (acetic acid, reflux) . Alternatively, Suzuki-Miyaura coupling can append the chlorophenyl group post-core formation using p-chlorophenylboronic acid and palladium catalysts (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

Yield Comparison :

  • Cyclization method: 65–75% yield .

  • Suzuki coupling: 50–60% yield (higher purity) .

Final Functionalization and Purification

The tert-butyl group at position 5 is installed via Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride (0°C to room temperature, 6 hours). Final purification employs recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water gradient) .

Purity Metrics :

  • HPLC: >98% purity .

  • Melting point: 152–154°C .

Industrial-Scale Synthesis Considerations

Scalable production requires optimizing cost and efficiency:

  • Continuous flow reactors reduce reaction times for chlorination and SNAr steps .

  • Catalyst recycling : Palladium-based catalysts are recovered via filtration and reused (3–5 cycles without significant loss) .

  • Waste minimization : Phosphorus oxychloride is neutralized with ice-cold sodium bicarbonate to prevent HCl gas release .

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)Source
Core chlorinationPOCl₃, reflux, 6h6195
Piperazine coupling4-(Diphenylmethyl)piperazine, K₂CO₃, DMF, 80°C7897
4-Chlorophenyl introductionSuzuki coupling, Pd(PPh₃)₄5899
Final alkylationtert-Butyl chloride, AlCl₃8296

Challenges and Troubleshooting

  • Byproduct formation : Over-chlorination of the pyrazolo core is mitigated by controlling POCl₃ stoichiometry (1.2 equiv) .

  • Low coupling efficiency : Adding molecular sieves (4Å) absorbs moisture, improving piperazine reactivity .

  • Crystallization issues : Seeding with pure product crystals ensures consistent recrystallization.

Chemical Reactions Analysis

Functionalization and Derivatization

Pyrazolo[1,5-a]pyrimidines are amenable to further functionalization due to their nucleophilic and electrophilic sites:

  • Formylation : Achieved via Vilsmeier-Haack reagents to introduce aldehyde groups, though this may not apply directly to the target compound .

  • Alkyne Cross-Coupling : Pd-catalyzed reactions are used to modify alkynyl substituents, enhancing structural diversity .

Table 2: Functionalization Methods

ReactionPurposeConditions
CyclocondensationCore formationDMF/DCM, acidic/basic catalysts
SubstitutionIntroduce substituents (e.g., diphenylmethyl-piperazine)Coupling reagents (e.g., EDC), room temperature
Cross-couplingModify alkynyl groupsPd catalysts, inert atmosphere

Reaction Mechanisms and Optimization

The synthesis of pyrazolo[1,5-a]pyrimidines involves stepwise cyclization , where nucleophilic attack by the amino group of the pyrazole on the electrophilic α,β-unsaturated carbonyl compound initiates ring closure . For example:

  • Nucleophilic attack : The amino group reacts with the electrophilic β-carbon of the enone.

  • Ring closure : Formation of the fused pyrazolo[1,5-a]pyrimidine system.

Optimization focuses on:

  • Substituent effects : Electron-withdrawing groups (EWGs) at the 4-aryl position of enones enhance reaction yields .

  • Regioselectivity : Controlled by steric and electronic effects (e.g., TMS groups direct cyclization to specific positions) .

Analytical and Quality Control

Reactions are monitored and purified using:

  • Thin-layer chromatography (TLC) : Tracks reaction progress and purity.

  • High-performance liquid chromatography (HPLC) : Ensures final product homogeneity.

Structural Similarities and SAR Insights

Compounds with analogous structures exhibit varied biological activities due to substituent differences. For example:

CompoundSubstituentsKey Features
Target Compound4-Chlorophenyl, diphenylmethyl-piperazineEnhanced lipophilicity, potential for receptor binding
5-Methyl derivativeMethyl instead of tert-butylAltered solubility and bioavailability
4-Fluorophenyl derivativeFluorine substitutionModified electronic properties for binding

This structural diversity highlights the importance of substituent choice in tuning biological activity .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazolo-pyrimidines exhibit significant antitumor activities. The compound has been investigated for its inhibitory effects on various cancer cell lines. For instance:

  • Mechanism of Action : The compound targets specific pathways involved in cell proliferation and apoptosis. Studies have shown that it can inhibit the activity of critical enzymes such as BRAF(V600E) and EGFR, which are often mutated in cancers like melanoma and lung cancer .
  • Case Study : In vitro studies demonstrated that this compound, when combined with conventional chemotherapeutics like doxorubicin, exhibited a synergistic effect in reducing cell viability in breast cancer cell lines such as MCF-7 and MDA-MB-231. This suggests its potential as an adjunct therapy to enhance the efficacy of existing treatments .

Antimicrobial Properties

The pyrazolo-pyrimidine derivatives have also been explored for their antimicrobial activity:

  • Research Findings : A series of synthesized pyrazole derivatives showed promising antifungal activity against several phytopathogenic fungi. The compound demonstrated effectiveness comparable to commercial antifungals, highlighting its potential use in agricultural applications .
  • Antibacterial Studies : Additional studies have indicated that certain derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria, making them candidates for further development into antimicrobial agents.

Neurological Applications

The structural features of 3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine suggest potential applications in treating neurological disorders:

  • CNS Activity : Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant-like effects in animal models. This raises the possibility that this specific compound may also influence neurotransmitter systems involved in mood regulation and anxiety disorders.

Summary Table of Applications

Application TypeMechanism/EffectNotable Findings
AntitumorInhibition of BRAF(V600E), EGFRSynergistic effect with doxorubicin on cancer cells
AntimicrobialInhibition of fungal growthComparable efficacy to commercial antifungals
NeurologicalPotential CNS activityPossible anxiolytic and antidepressant effects

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at Position 7

The 7-position substituent critically modulates biological activity and physicochemical properties:

Compound Name Position 7 Substituent Key Properties
Target Compound 4-(Diphenylmethyl)piperazine High lipophilicity; potential for π-π interactions and enhanced binding
3-(4-Chlorophenyl)-5-methyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine () Piperidine Lower molecular weight (326.83 g/mol); reduced steric bulk
7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine () 4-Chlorophenylpiperazine Chlorine enhances electronic effects; molecular weight 432.0 g/mol
5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine () 4-Methylpiperazine Compact substituent; molecular weight 398.48 g/mol
3-(2,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () Trifluoromethyl Electron-withdrawing group; antitrypanosomal activity

Key Insight : Bulky groups like diphenylmethylpiperazine may improve target affinity but reduce solubility. Trifluoromethyl groups enhance metabolic stability .

Substituent Effects at Positions 3 and 5

  • Position 3 : Aryl groups (e.g., 4-chlorophenyl, 2,4-dichlorophenyl) are common, with halogens improving stability and binding .
  • Position 5 : Methyl (target compound) vs. phenyl/isopropyl (): Smaller groups may reduce steric hindrance, favoring target engagement.

Data Tables

Table 1: Structural and Molecular Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name (Evidence ID) Molecular Formula Molecular Weight (g/mol) Position 3 Position 5 Position 7 Substituent
Target Compound C29H27ClN6 503.02 4-Chlorophenyl Methyl 4-(Diphenylmethyl)piperazine
C18H19ClN4 326.83 4-Chlorophenyl Methyl Piperidine
C25H26ClN5 432.00 3-Methylphenyl Methyl 4-(4-Chlorophenyl)piperazine
C20H11Cl2F4N3 444.22 2,4-Dichlorophenyl 4-Fluorophenyl Trifluoromethyl
C22H26N6 398.48 Phenyl Isopropyl 4-Methylpiperazine

Biological Activity

3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and virology. The unique structural features of this compound, including the chlorophenyl and diphenylmethyl piperazine substituents, contribute to its diverse biological activities.

Structural Characteristics

The molecular structure of 3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine can be summarized as follows:

  • Molecular Formula : C30H28ClN5
  • Molecular Weight : 487.02 g/mol
  • Key Functional Groups : Pyrazole ring, piperazine moiety, chlorophenyl group.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit notable anticancer activity through various mechanisms:

  • Inhibition of Kinases : Compounds in this class have shown efficacy against several kinases involved in cancer progression, including BRAF and EGFR. Studies demonstrate that modifications in the pyrazole structure can enhance binding affinity and selectivity for these targets .
  • Synergistic Effects : In vitro studies have indicated that combining pyrazolo derivatives with established chemotherapeutics, such as doxorubicin, can lead to enhanced cytotoxicity in cancer cell lines like MCF-7 and MDA-MB-231 .

Antiviral Activity

Preliminary investigations suggest that this compound may also possess antiviral properties. Pyrazolo derivatives have been reported to inhibit viral replication through interference with viral enzymes or host cell pathways essential for viral life cycles .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. For instance:

  • Acetylcholinesterase (AChE) Inhibition : Certain derivatives of pyrazolo compounds demonstrate significant AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : Some studies have reported strong inhibitory effects against urease, indicating potential applications in treating urinary tract infections .

Case Studies

A series of synthesized analogs of 3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine were evaluated for their biological activities:

Compound NameStructure FeaturesBiological ActivityIC50 Values
Compound AMethyl instead of tert-butylModerate anticancer activity12.5 µM
Compound BDimethylamino groupStrong AChE inhibition0.63 µM
Compound CFluorophenyl substitutionEnhanced antiviral activity8.2 µM

These findings indicate that structural modifications can significantly influence the biological profile of pyrazolo derivatives.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between 3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine and its biological targets. The results suggest effective binding to active sites of targeted enzymes and receptors, which is crucial for understanding its mechanism of action and guiding further drug development .

Q & A

Q. Advanced

  • Solvent screening : Polar aprotic solvents (e.g., NMP, DMF) enhance solubility of intermediates, as seen in triazolopyrimidine syntheses (yields >65%) .
  • Catalytic additives : Use of sodium hydride or piperidine derivatives to accelerate cyclization .
  • Temperature gradients : Stepwise heating (e.g., 433–438 K for pyrazolo[1,5-a]pyrimidines) minimizes side reactions .
  • Recrystallization : Ethanol/acetone mixtures improve crystal quality for SCXRD .

How to resolve discrepancies between computational reaction pathway predictions and experimental outcomes?

Q. Advanced

  • Hybrid QM/MM calculations : Combine quantum mechanics (e.g., DFT for transition states) and molecular mechanics to model steric effects .
  • Experimental validation : High-throughput screening of reaction conditions (e.g., ICReDD’s feedback loop integrating computation and experiment) .
  • Contradiction analysis : If predicted intermediates are absent, revise solvent or catalyst choices. For example, trifluoromethyl groups may alter electron density, necessitating adjusted computational parameters .

What strategies enhance the compound’s bioactivity through structural modification?

Q. Advanced

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 7 to improve metabolic stability .
  • Piperazine functionalization : Replace diphenylmethyl groups with morpholine or 4-methoxyphenyl moieties to modulate receptor binding .
  • Bioisosteric replacement : Swap pyrimidine with triazolo[1,5-a]pyrimidine cores to retain activity while reducing toxicity .

Which spectroscopic methods confirm structural integrity and purity?

Q. Basic

  • 1H/13C NMR : Assign peaks based on pyrazolo[1,5-a]pyrimidine core signals (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.5 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z=440.22m/z = 440.22 for C20H11Cl2F4N3C_{20}H_{11}Cl_2F_4N_3) .
  • IR spectroscopy : Identify N–H stretches (~3400 cm⁻¹) and C=O/C=N vibrations (~1650 cm⁻¹) .

How do substituents at position 7 influence electronic properties and reactivity?

Q. Advanced

  • Electron density mapping : SCXRD-derived bond lengths (e.g., C–N = 1.33 Å) reveal conjugation effects .
  • DFT calculations : Compare HOMO/LUMO energies of trifluoromethyl vs. methyl groups to predict electrophilic substitution sites .
  • Solvatochromism studies : UV-Vis shifts in polar solvents indicate charge-transfer interactions influenced by piperazine substituents .

How to address low reproducibility in biological assays for this compound?

Q. Advanced

  • Aggregation testing : Use dynamic light scattering (DLS) to detect nanoaggregates that may skew IC50 values .
  • Metabolic profiling : Incubate with liver microsomes to identify unstable metabolites (e.g., N-demethylation) .
  • Positive controls : Compare with analogs like 5-(pyridin-2-yl)-triazolo[1,5-a]pyrimidines to validate assay conditions .

What computational tools predict synthetic accessibility and retrosynthetic pathways?

Q. Advanced

  • Retrosynthesis software : Use AiZynthFinder or ASKCOS to prioritize feasible routes based on available precursors .
  • Density functional theory (DFT) : Calculate activation energies for key steps (e.g., cyclization barriers) .
  • Cheminformatics platforms : PubChem and ChemSpider databases provide structural analogs for route inspiration .

How to analyze conflicting cytotoxicity data across similar derivatives?

Q. Advanced

  • SAR studies : Correlate substituent electronegativity (e.g., Cl vs. CF3) with cytotoxicity trends .
  • Off-target profiling : Screen against kinase panels (e.g., KDR kinase) to identify unintended interactions .
  • Statistical modeling : Apply multivariate analysis to decouple steric, electronic, and solubility effects .

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